molecular formula C15H10ClF3N2O6S B1673529 Fomesafen CAS No. 72178-02-0

Fomesafen

Cat. No.: B1673529
CAS No.: 72178-02-0
M. Wt: 438.8 g/mol
InChI Key: BGZZWXTVIYUUEY-UHFFFAOYSA-N
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Description

Fomesafen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide) is a diphenyl ether herbicide widely used for post-emergence control of annual and perennial broadleaf weeds in soybean, peanut, and other crops . It inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing oxidative membrane damage in susceptible plants. This compound is notable for its soil persistence, with a half-life ranging from 18 to 47 days depending on soil type, organic matter content, and application rate . However, its residual activity can lead to phytotoxicity in rotational crops like maize, wheat, and cowpea, necessitating the use of safeners or modified formulations .

Preparation Methods

The preparation of fomesafen involves several steps:

    Etherification: m-Hydroxybenzoic acid and 3,4-dichlorotrifluorotoluene are etherified to obtain 3-[2-chloro-4-(trifluoromethyl)phenoxyl] benzoic acid.

    Nitration: The resulting compound is nitrated to form 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid.

    Ammoniation: This compound is then ammoniated with methane sulfonamide under the action of a nanocatalyst to obtain a crude product of this compound.

    Recrystallization: The crude product is recrystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Fomesafen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different by-products.

    Reduction: Reduction reactions can alter its nitro group to an amino group.

    Substitution: this compound can undergo substitution reactions, particularly involving its chlorine and nitro groups.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Herbicidal Efficacy

Fomesafen is widely recognized for its effectiveness against a range of broadleaf weeds. It is typically applied as a foliar spray, both pre-emergent and post-emergent, to manage weed populations effectively.

Key Findings:

  • Weed Control: A study demonstrated that this compound significantly reduces the population of Amaranthus retroflexus, a major weed in soybean fields. Long-term application has shown a decline in weed community richness, although resistance levels in certain populations have increased over time .
  • Dose-Response Relationship: The herbicide's efficacy varies with application rates. For example, doses around 375 g a.i./ha were found effective but also highlighted the emergence of resistant weed populations .

Resistance Development

The long-term use of this compound has raised concerns regarding the development of herbicide-resistant weed species. Research indicates that repeated applications can lead to reduced effectiveness against certain weeds.

Case Study:

  • A comprehensive study on Amaranthus retroflexus revealed that continuous exposure to this compound led to significant resistance development. The research included bioassays that measured plant responses to varying concentrations of the herbicide, confirming that resistant populations exhibited higher survival rates under treatment conditions .

Environmental Impact

This compound's environmental implications are significant, particularly concerning its effects on non-target species and ecosystems.

Toxicological Insights:

  • This compound is classified as slightly toxic to mammals and practically non-toxic to birds based on various studies. Its application can lead to alterations in soil microbial communities and aquatic ecosystems due to runoff or leaching .
  • The compound's effects on non-target plants were quantified in studies showing that many species experienced over 20% damage when treated pre-emergently .

Metabolism and Residue Studies

Research into the metabolism of this compound in crops has provided insights into its behavior in agricultural settings.

Metabolic Pathways:

  • Studies have shown that this compound is metabolized differently across various crops such as cotton and soybeans. Understanding these pathways helps in assessing residue levels and potential risks associated with food safety .

Regulatory Assessments

This compound is currently under review by regulatory bodies like the United States Environmental Protection Agency (EPA) for its safety and efficacy.

Regulatory Findings:

  • Recent assessments have indicated that while this compound can cause liver tumors in mice, it is not likely to pose a carcinogenic risk to humans based on available evidence . The evaluations focus on both human health and environmental risks associated with its use.

Mechanism of Action

Fomesafen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death. Soybeans have a high tolerance to this compound due to their ability to metabolize it via glutathione S-transferase .

Comparison with Similar Compounds

Comparison with Other PPO-Inhibiting Herbicides

Fomesafen belongs to the diphenyl ether class of herbicides but shares functional similarities with other PPO inhibitors. Key comparisons include:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Herbicides

Compound Chemical Class Mode of Action Soil Half-Life (Days) Efficacy on Weeds Crop Safety Issues
This compound Diphenyl ether PPO inhibition 18–47 Broad-spectrum Phytotoxicity in maize, cowpea, wheat
Sulfentrazone Triazolinone PPO inhibition 30–120 Broad-spectrum Residual injury in rotational crops
Flumioxazin N-phenylphthalimide PPO inhibition 14–60 Broad-spectrum Limited crop selectivity
Acifluorfen Diphenyl ether PPO inhibition 14–60 Broad-spectrum Soybean tolerance; toxic to non-target plants

Key Findings :

  • Sulfentrazone and flumioxazin exhibit similar soil persistence to this compound but differ in chemical structure and crop selectivity. For example, sulfentrazone provides comparable control of protox-resistant common waterhemp but with higher residual activity .
  • Acifluorfen, another diphenyl ether, shares structural motifs (e.g., nitro group, trifluoromethyl substitution) with this compound. Molecular docking studies reveal both bind similarly to PPO enzymes, but acifluorfen exhibits weaker inhibition of human PPO due to Met-368 substitution in the enzyme .

Safeners and Mitigators of this compound Phytotoxicity

To address this compound-induced crop damage, several safeners and derivatives have been developed:

Table 2: Safeners and Modified Formulations Mitigating this compound Toxicity

Compound/Formulation Mechanism of Action Efficacy in Crops Key Research Findings
Thiazole phenoxypyridines (4i, 4o, 4z) Bioisosteric replacement of diphenyl ether; enhances detoxification Maize Increase recovery rates by >72% in plant height, root length, and biomass
Cloquintocet-mexyl Enhances photosynthesis; reduces oxidative stress Wheat No effect on this compound metabolism but alleviates injury via improved photosynthetic efficiency
This compound ionic liquids (HILs) Reduced water solubility; increased soil adsorption General Lower aquatic toxicity (LC50 increased by 3–5× vs. This compound)

Key Findings :

  • Thiazole phenoxypyridines (e.g., compound 4i) restore maize growth by counteracting this compound’s inhibition of root elongation and biomass accumulation .
  • Cloquintocet-mexyl mitigates wheat injury without altering this compound’s metabolic pathway, suggesting a unique protective mechanism .
  • Ionic liquid formulations of this compound reduce leaching risks and improve herbicidal activity through optimized octanol-water partition coefficients (log Kow = 2.8–3.5 vs. 1.2 for this compound) .

Environmental and Crop-Specific Impacts

This compound’s environmental behavior and phytotoxicity vary significantly across crops and soil types:

  • Soil Persistence: Leaching is pronounced in soils with low organic matter (e.g., Red-Yellow Latosol) but reduced in high-organic-matter soils (e.g., Red-Yellow Argisol) .
  • Crop-Specific Responses: Cowpea: Severe phytotoxicity (up to 33% yield reduction) and delayed harvest .

Biological Activity

Fomesafen is a selective herbicide widely used in agricultural practices, particularly for controlling broadleaf weeds in soybean and cotton crops. It functions primarily as a protoporphyrinogen IX (PPG) oxidase inhibitor, disrupting chlorophyll biosynthesis and leading to the accumulation of toxic porphyrins in plant tissues. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, toxicity profiles, and effects on non-target organisms.

Pharmacokinetics

This compound exhibits rapid absorption and extensive distribution in various species, including humans. Studies indicate that after oral administration, bioavailability exceeds 80%, with moderate excretion rates primarily through urine and feces. Notably, the metabolic pathways involve modifications of ring substituent groups without cleavage of the nitrophenyl moiety .

Table 1: Pharmacokinetic Parameters of this compound

SpeciesBioavailabilityPrimary Excretion RouteMetabolites Present
Rats>80%UrineParent compound
MiceHighFecesLimited metabolites
Humans>80%UrineParent compound

This compound's primary mode of action involves the inhibition of PPG oxidase, an enzyme critical in the biosynthesis of chlorophylls and heme. This inhibition leads to cellular toxicity characterized by:

  • Accumulation of porphyrins
  • Disruption of photosynthesis
  • Induction of oxidative stress

These effects result in visible symptoms such as leaf chlorosis and necrosis in susceptible plant species .

Acute and Chronic Toxicity

This compound has been subjected to various toxicity assessments across multiple species. In repeat-dose studies, the dog was identified as the most sensitive species with a lowest observable adverse effect level (LOAEL) established based on liver-related effects .

Key Findings:

  • Liver Effects: Increased liver weight and pigmentation were noted in rats and mice after prolonged exposure.
  • Dermal Toxicity: Low dermal penetration was observed, suggesting minimal risk from skin exposure.

Case Study: Effects on Non-Target Organisms

Recent studies have highlighted the contrasting toxicity effects of this compound on different algal species. For instance, Raphidocelis subcapitata exhibited significant increases in cellular toxicity parameters when exposed to this compound concentrations as low as 10 µg/L, indicating potential environmental risks associated with its application .

Table 2: Toxicity Responses in Algal Species

Algal SpeciesConcentration (µg/L)Response (%)
Raphidocelis subcapitata1067% decrease in qNrel
Microcystis aeruginosa4016% decrease in qNrel
Chlamydomonas snowii32050% increase in qNrel

Resistance Development

Long-term application of this compound has led to resistance development in certain weed species, notably Amaranthus retroflexus. Research indicates that resistance mechanisms include target site mutations and enhanced metabolic detoxification through cytochrome P450s and glutathione S-transferases .

Table 3: Resistance Mechanisms in Amaranthus retroflexus

MechanismDescription
Target Site MutationArg128Gly mutation in PPX2 gene
Non-target Resistance (NTSR)Increased activity of metabolic enzymes

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate fomesafen resistance in weed populations?

Methodological Answer:

  • Experimental Design: Collect seeds from suspected resistant weed populations in affected fields (e.g., Amaranthus retroflexus). Conduct dose-response assays using this compound at label rates (1x) and elevated rates (3x) to quantify survival rates . Compare resistance levels using ED50 (effective dose for 50% control) between populations. For example, a 30-fold resistance ratio (RR) in a population indicates a significant shift in susceptibility .
  • Data Analysis: Use non-linear regression models to calculate resistance ratios. Validate findings with cross-resistance studies (e.g., lactofen) to assess if resistance extends to other PPO inhibitors .

Q. What methodologies are effective for assessing this compound’s environmental persistence and mobility in agricultural soils?

Methodological Answer:

  • Field Studies: Monitor soil residues under plastic mulch (common in strawberry systems) using HPLC or LC-MS/MS. Collect soil cores at incremental depths (e.g., 0–0.1 m) and model dissipation kinetics with logistic functions (e.g., 50% dissipation at 37–47 days) .
  • Laboratory Incubations: Measure half-life (t1/2) in surface soil under controlled conditions (e.g., t1/2 ≈100 days) and contrast with field data to identify discrepancies due to microbial activity or subsoil accumulation .

Q. How can crop selectivity to this compound be evaluated for rotational cropping systems?

Methodological Answer:

  • Experimental Setup: Apply this compound at varying rates (e.g., 225–450 g ha<sup>-1</sup>) to target crops (e.g., soybeans, peas) and rotational crops (e.g., kidney beans, broad beans). Monitor phytotoxicity symptoms (leaf bronzing, crinkling) and yield impacts .
  • Threshold Determination: Establish safe application rates based on yield reductions (e.g., ≤19.6% yield loss in soybeans at 450 g ha<sup>-1</sup>) and residue persistence below detection limits (0.001 µg/g) .

Advanced Research Questions

Q. What metabolomic approaches can elucidate resistance mechanisms in this compound-resistant weeds?

Methodological Answer:

  • Experimental Workflow: Compare leaf tissue metabolomes of resistant (RY) and sensitive (SY) Amaranthus retroflexus populations using LC-MS. Focus on pathways like porphyrin biosynthesis (target of PPO inhibitors) and detoxification enzymes (e.g., cytochrome P450s, GSTs) .
  • Data Integration: Use multivariate analysis (PCA, PLS-DA) to identify differential metabolites (e.g., antioxidants, lignin precursors) linked to resistance. Validate candidate biomarkers via enzyme inhibition assays .

Q. How do soil amendments like biochar influence this compound’s adsorption and environmental fate?

Methodological Answer:

  • Adsorption Studies: Conduct batch equilibration experiments with biochar-amended soils (0.5–2% w/w). Fit adsorption data to Freundlich isotherms to calculate Kf values (e.g., Kf increases from 0.59 to 22.23 with 2% biochar) .
  • Leaching Columns: Simulate rainfall events in soil columns and quantify this compound leachate concentrations. Corrogate reduced mobility (e.g., 21.4% leachate at 2% biochar) with adsorption coefficients (r = 0.990) .

Q. What role do surfactants play in optimizing this compound efficacy under varying soil conditions?

Methodological Answer:

  • Adjuvant Screening: Test surfactants with different HLB values (e.g., 8.6–14.5) in pre-emergence applications. Use greenhouse trials with Euphorbia heterophylla to measure shoot dry mass reduction and control efficacy (>80% with HLB 8.6) .
  • Soil Interactions: Analyze how organic matter (OM) content modulates surfactant effects. For high-OM soils, increase this compound rates (e.g., 220 g ha<sup>-1</sup>) to overcome reduced herbicide bioavailability .

Q. How can microbial degradation pathways for this compound be identified and engineered for bioremediation?

Methodological Answer:

  • Enzyme Characterization: Isolate this compound-degrading bacteria (e.g., Bacillus sp. Za) and purify nitroreductases (e.g., DnrA). Perform molecular docking to assess binding affinities (ΔG values) between DnrA and this compound .
  • Gene Cloning: Express dnrA in model organisms (e.g., E. coli) and quantify degradation rates via HPLC. Optimize conditions (pH, temperature) for maximum activity .

Q. Data Contradictions and Resolution

Q. Why do field and laboratory studies show discrepancies in this compound’s soil persistence?

Resolution:

  • Key Factors: Field studies report long-term subsoil persistence (>3 years) due to limited microbial activity and photodegradation under plastic mulch, whereas lab incubations overestimate degradation in homogenized surface soils .
  • Method Adjustments: Combine field core sampling with depth-specific microbial community profiling (16S rRNA sequencing) to explain persistence anomalies .

Q. How can variable crop responses to this compound be reconciled across studies?

Resolution:

  • Contextual Variables: Differences in application timing (pre- vs. post-emergence), soil type (e.g., sandy vs. clay), and adjuvants (e.g., COC vs. MSO) significantly alter selectivity. Meta-analysis of 10+ trials can isolate critical variables .

Q. Research Gaps and Future Directions

  • Degradate Identification: No detectable degradates were found in soil/water samples despite long-term persistence . Use high-resolution mass spectrometry (HRMS) to identify unknown metabolites.
  • Resistance Evolution: Track Amaranthus populations annually using SNP markers to predict resistance spread .

Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide
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InChI

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22)
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InChI Key

BGZZWXTVIYUUEY-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
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Molecular Formula

C15H10ClF3N2O6S
Record name FOMESAFEN
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Related CAS

108731-70-0 (sodium)
Record name Fomesafen [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID7024112
Record name Fomesafen
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Molecular Weight

438.8 g/mol
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Physical Description

Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB]
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Boiling Point

Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/
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Solubility

Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C
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Density

1.28 g/cu cm at 20 °C
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Vapor Pressure

0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C
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Color/Form

White crystalline solid

CAS No.

72178-02-0
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Melting Point

220 °C
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Synthesis routes and methods I

Procedure details

5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (2 gm) is heated under reflux in excess of thionyl chloride (20 ml) for 90 minutes. The excess thionyl chloride is removed under vacuum. The residual product is mixed with at least 1.5 mole equivalent CH3SO2NH2, heated slowly in an oil bath to about 110° C. The reaction temperature is slowly raised to about 150° C. and kept at that temperature for at least 30 minutes or till the HCl ceases to evolve. The reaction mixture is cooled and the residue is crystallized from isopropanol to give 5-(2chloro-4-trifluoromethylphenoxy)-2-nitro-N-methansulphonyl benzamide, m.p. 201° C. In a similar way, but using the appropriate sulphonamide in place of methanesulphonamide, the corresponding nitrobenzoic acid sulphonamides are obtained, giving the following melting points 162° C., 179° C., 185° C., 170° C., 101° C., from the reaction with ethyl, propyl, butyl, hexyl and trifluoromethanesulphonamide respectively.
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2 g
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Synthesis routes and methods II

Procedure details

A stirred solution is prepared containing 39.5 g of 2-amino-5-(2-chloro-4-trifluoromethylphenoxy)-N-methanesulphonyl benzamide of the formula (V), R1 =methyl, 1380 ml of glacial acetic acid and 1.0 g of concentrated nitric acid at about 40° C. To the solution is added 138 g of a 30% by weight hydrogen peroxide in water solution and the reaction mixture is raised to and maintained at about 70° C. for 20 hours. The solution is then poured slowly into about 3 liters of ice water with precipitation of crude product. After filtration, the product is isolated as a solid, m.p. 175°-183° C., containing 68% of the compound of formula (I), R1 =methyl, as determined by high pressure liquid chromatography, thin layer chromatography and its mass spectrum. Recrystallization from aqueous methanol yields the product 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitro-N-methanesulphonyl benzamide, m.p. 216°-218° C.
Name
2-amino-5-(2-chloro-4-trifluoromethylphenoxy)-N-methanesulphonyl benzamide
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39.5 g
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1380 mL
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1 g
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.